N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide
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Overview
Description
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide is a complex organic compound that features an indole moiety, a sulfanyl group, and an adamantane structure. The indole moiety is a significant heterocyclic system found in many natural products and drugs, known for its biological activity . The adamantane structure is a diamondoid, which imparts unique physical and chemical properties to the compound.
Scientific Research Applications
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide has several scientific research applications:
Future Directions
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, such as “N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound and its functional groups.
Mode of Action
The interaction of “this compound” with its targets would likely involve the formation of non-covalent interactions such as hydrogen bonding, pi stacking, and van der Waals forces. The specific changes resulting from this interaction would depend on the nature of the target and the binding site .
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways, exhibiting activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase . The specific pathways affected by “this compound” would depend on its specific targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would be influenced by factors such as its size, polarity, and the presence of functional groups that can undergo metabolic transformations. These properties would in turn affect the compound’s bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would be a consequence of its interaction with its targets and the resulting changes in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, the compound’s activity could be affected by the pH of its environment, as this could influence the protonation state of the compound and its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the indole ring.
Attachment of the Adamantane Structure: The adamantane carboxylic acid can be coupled with the indole-sulfanyl intermediate using amide bond formation techniques, such as the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide can undergo various chemical reactions:
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide .
- N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide .
Uniqueness
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide is unique due to the combination of the indole moiety, sulfanyl group, and adamantane structure, which imparts distinct physical and chemical properties, as well as potential biological activities .
Properties
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2OS/c30-26(27-15-18-12-19(16-27)14-20(13-18)17-27)28-10-11-31-25-22-8-4-5-9-23(22)29-24(25)21-6-2-1-3-7-21/h1-9,18-20,29H,10-17H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAMQWVYAQYVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCSC4=C(NC5=CC=CC=C54)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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